molecular formula C29H27N3O2S3 B11186593 1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-phenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-phenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

Cat. No.: B11186593
M. Wt: 545.7 g/mol
InChI Key: YWVVKZXGDKGJDJ-UHFFFAOYSA-N
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Description

1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-phenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a phenyl group, and a thiadiazole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-phenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy and Trimethyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Thiadiazole Moiety: This involves the cyclization of thiosemicarbazide with phenyl isothiocyanate.

    Coupling Reactions: The final step involves coupling the quinoline and thiadiazole moieties through a sulfanyl linkage, typically using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-phenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-phenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the thiadiazole moiety can inhibit certain enzymes by binding to their active sites. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-phenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is unique due to its combination of a quinoline core, a phenyl group, and a thiadiazole moiety. This structure imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C29H27N3O2S3

Molecular Weight

545.7 g/mol

IUPAC Name

1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-phenyl-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C29H27N3O2S3/c1-19-18-29(2,3)31(24-16-15-22(34-4)17-23(19)24)26(33)25(20-11-7-5-8-12-20)36-27-30-32(28(35)37-27)21-13-9-6-10-14-21/h5-18,25H,1-4H3

InChI Key

YWVVKZXGDKGJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)C(C3=CC=CC=C3)SC4=NN(C(=S)S4)C5=CC=CC=C5)(C)C

Origin of Product

United States

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